1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine is a heterocyclic compound that features a fused ring system combining imidazole, pyrazole, and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
The synthesis of 1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide, can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts like iodine to facilitate the process .
Analyse Chemischer Reaktionen
1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions, often using reagents like bromine, nitric acid, and sulfuric acid, respectively
Wissenschaftliche Forschungsanwendungen
1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, disrupting cellular processes essential for the survival of pathogens or cancer cells . The pathways involved often include inhibition of kinase activity or interference with DNA replication .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Similar compounds include:
Imidazo[1,2-a]pyrazine: Known for its anticancer activity.
Pyrazolo[3,4-b]pyridine: Exhibits significant biomedical applications.
Pyrrolopyrazine: Shows a wide range of biological activities, including antimicrobial and antiviral properties. These compounds share some structural similarities but differ in their specific biological activities and applications.
Eigenschaften
CAS-Nummer |
294662-04-7 |
---|---|
Molekularformel |
C7H5N5 |
Molekulargewicht |
159.15 g/mol |
IUPAC-Name |
1,3,4,7,10-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene |
InChI |
InChI=1S/C7H5N5/c1-2-12-6(8-1)4-9-5-3-10-11-7(5)12/h1-4H,(H,10,11) |
InChI-Schlüssel |
QVHQYGDDHGNZJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=N1)C=NC3=C2NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.